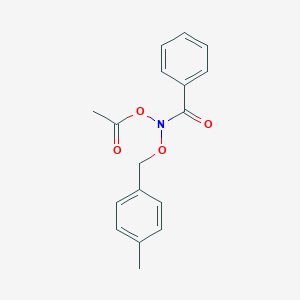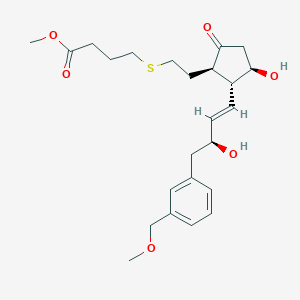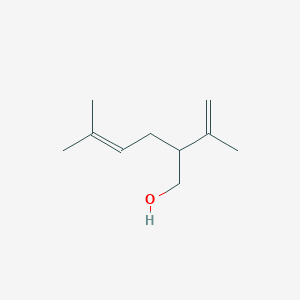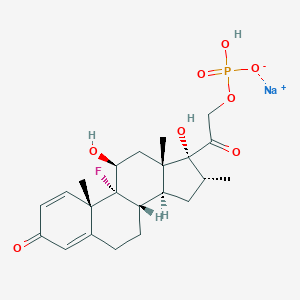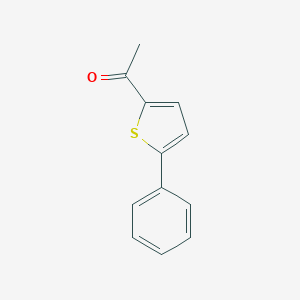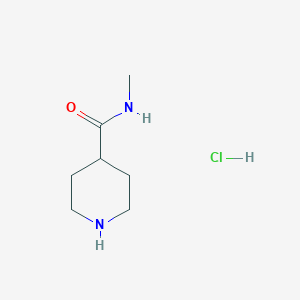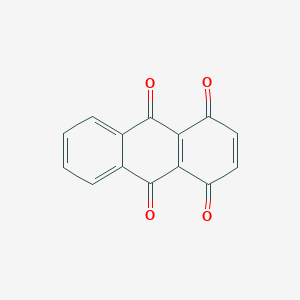
1,4,9,10-蒽四酮
描述
1,4,9,10-Anthracenetetrone is a useful research compound. Its molecular formula is C14H6O4 and its molecular weight is 238.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4,9,10-Anthracenetetrone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174128. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4,9,10-Anthracenetetrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,9,10-Anthracenetetrone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
π-共轭小分子和聚合物的构建模块
1,4,9,10-蒽四酮已被用作π-共轭小分子和聚合物的构建模块 . 1,4,9,10-蒽四酮的分子结构使其成为在器件和有机合成中使用的有趣化合物 .
电极改性用于超级电容器
该化合物已被用于改性超级电容器的电极 . 改性过程涉及使用1,4,9,10-蒽四酮,这可以提高超级电容器的性能 .
电荷转移配合物的受体
作用机制
Target of Action
It has been used to modify electrodes for supercapacitors , and as an acceptor in charge-transfer complexes . These applications suggest that it interacts with electronic systems, potentially influencing electron transfer processes.
Mode of Action
As an acceptor in charge-transfer complexes, it likely interacts with its targets by accepting electrons, leading to changes in the electronic state of the system .
Biochemical Pathways
Its role in modifying electrodes for supercapacitors and acting as an acceptor in charge-transfer complexes suggests that it may influence electron transfer processes .
Result of Action
Its use in modifying electrodes for supercapacitors and as an acceptor in charge-transfer complexes suggests that it may influence electron transfer processes, potentially altering the electronic properties of the system .
属性
IUPAC Name |
anthracene-1,4,9,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCZUXHSQJQWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937853 | |
| Record name | Anthracene-1,4,9,10-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-63-3 | |
| Record name | 1,4,9,10-Anthracenetetrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,9,10-Anthracenetetrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthracene-1,4,9,10-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,9,10-Anthracenetetraone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,4,9,10-Anthracenetetrone a promising candidate for creating electrically conductive materials?
A: 1,4,9,10-Anthracenetetrone exhibits strong electron-accepting properties, making it suitable for forming charge-transfer complexes with electron-donating molecules. [, ] These complexes often display interesting electrical properties, including electrical conductivity. Research has explored its potential in developing new electrically conductive materials. [, ]
Q2: How does 1,4,9,10-Anthracenetetrone contribute to the magnetic properties of materials when combined with decamethylferrocene?
A: 1,4,9,10-Anthracenetetrone, acting as a non-cyanocarbon acceptor, forms a charge-transfer salt with the organometallic donor decamethylferrocene. [] This interaction leads to the formation of a material exhibiting magnetic properties. This discovery highlights the potential of 1,4,9,10-Anthracenetetrone in constructing molecule-based magnets using charge-transfer interactions.
Q3: Are there other examples of 1,4,9,10-Anthracenetetrone being used in the development of magnetic materials?
A: Yes, beyond its use with decamethylferrocene, 1,4,9,10-Anthracenetetrone has been investigated for its potential in creating magnetic materials using other electron donors. For instance, research has explored its interactions with metallocenes as part of a broader investigation into creating molecule-based magnets. [] This research highlights the versatility of 1,4,9,10-Anthracenetetrone in constructing magnetic materials through various charge-transfer combinations.
Q4: Where can I find more detailed information regarding the synthesis and properties of charge-transfer salts incorporating 1,4,9,10-Anthracenetetrone?
A: Several research papers delve into the specifics of synthesizing and characterizing charge-transfer salts utilizing 1,4,9,10-Anthracenetetrone. For detailed insights into the synthesis processes, structural characterization, and electrochemical properties of these salts, refer to the following papers: [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

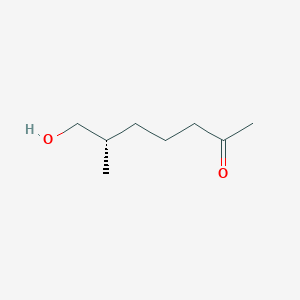
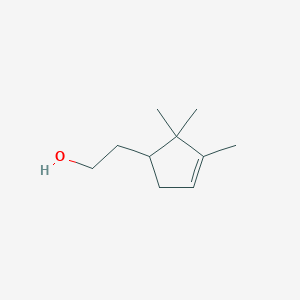
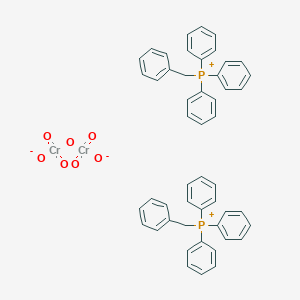
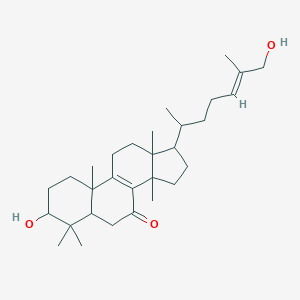
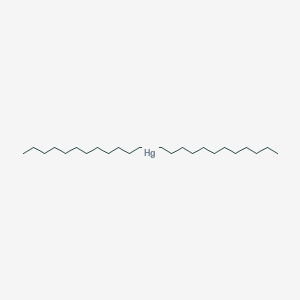
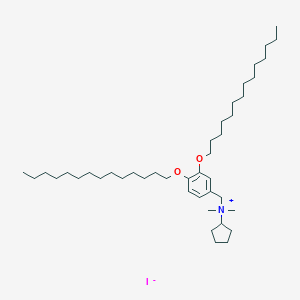
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
